molecular formula C₁₆H₂₈N₂O₁₁ B043316 GlcNAc1-beta-3GalNAc CAS No. 95673-98-6

GlcNAc1-beta-3GalNAc

Cat. No. B043316
CAS RN: 95673-98-6
M. Wt: 424.4 g/mol
InChI Key: FJGXDMQHNYEUHI-UHFFFAOYSA-N
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Description

GlcNAc1-beta-3GalNAc, also known as 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose, is an oligosaccharide widely distributed in the human digestive tract . It has a molecular weight of 424.40 and a molecular formula of C16H28N2O11 .


Synthesis Analysis

The enzyme 3Gn-T6 effectively transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . The 1,3-linkage between GlcNAc and GalNAc of the enzyme reaction product was confirmed by high-performance liquid chromatography and NMR analyses .


Molecular Structure Analysis

The core 3 structure of the O-glycan, GlcNAc 1–3Gal-NAc 1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins, is synthesized by UDP-N-acetylglucosamine:GalNAc-peptide 1,3-N-acetylglucosaminyltransferase .


Chemical Reactions Analysis

The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) had significant correlation with the cell surface expression of sLe x antigen . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .


Physical And Chemical Properties Analysis

GlcNAc1-beta-3GalNAc appears as a white solid. It has a melting point of 200 - 205 °C (dec.) and is soluble in water . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .

Scientific Research Applications

Production of N-Acetylglucosamine (GlcNAc)

GlcNAc1-beta-3GalNAc is a monosaccharide that usually polymerizes linearly through (1,4)-β-linkages. It is the monomeric unit of the polymer chitin, the second most abundant carbohydrate after cellulose . GlcNAc is also a basic component of hyaluronic acid and keratin sulfate on the cell surface .

Drug Development

A novel GlcNAc application has been developed by Xu et al. Because GlcNAc is a pure compound with a high level of safety, it is an appropriate candidate for multiple applications, especially for drug development .

Control of CD15s Expression

UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase holds a key role on the control of CD15s expression in human pre-B lymphoid cell lines . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .

Synergistic Degradation of Chitin

These enzymes produce N-acetylglucosamine (GlcNAc) and have a wide range of promising applications in the food, energy, and pharmaceutical industries, such as synergistic degradation of chitin with endo-chitinases .

Production of Sialic Acid

Using GlcNAc to produce sialic acid is another application in the pharmaceutical industry .

Bioethanol Production

GlcNAc can be used to produce bioethanol, a form of renewable energy .

Single-Cell Proteins Production

GlcNAc can be used to produce single-cell proteins, which are a source of protein-rich food and feed .

Pharmaceutical Therapeutics

GlcNAc has applications in the development of pharmaceutical therapeutics .

Future Directions

The correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells . This could provide a new direction for future research into the role of GlcNAc1-beta-3GalNAc in human health .

properties

IUPAC Name

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXDMQHNYEUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403472
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95673-98-6
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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